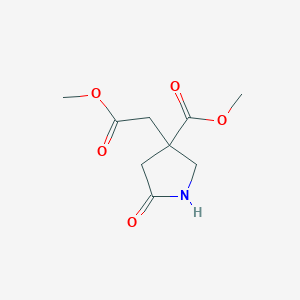
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate
Descripción general
Descripción
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate (MMOXC) is an organic compound belonging to the family of carboxylic acids. MMOXC is a valuable compound in organic synthesis, as it is a versatile intermediate that can be used in a variety of reactions. MMOXC has a wide range of applications in the field of organic chemistry, including the synthesis of complex molecules, the preparation of pharmaceuticals, and the production of food additives. MMOXC has also been studied for its use in the development of new drugs and for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential applications in pharmaceuticals and other areas of scientific research. This compound has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticoagulants, and anti-cancer agents. This compound has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential inhibitor of the enzyme aromatase, which is involved in the production of estrogen. This compound has been used in the synthesis of a variety of other compounds, including carbohydrates, peptides, and proteins.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the biosynthesis of fatty acids. This compound may also act as an inhibitor of aromatase, which is involved in the production of estrogen. This compound is also believed to act as an antioxidant, and may be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. This compound has been shown to inhibit the biosynthesis of fatty acids, and to inhibit the enzyme aromatase, which is involved in the production of estrogen. This compound has also been studied for its potential anti-inflammatory and anti-cancer effects, and for its potential role in regulating cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a valuable intermediate in organic synthesis, and is widely used in a variety of laboratory experiments. This compound is relatively easy to synthesize, and has a high yield with minimal by-products. However, this compound is a volatile compound, and must be handled with care in the laboratory. This compound is also a hazardous compound, and should only be handled by trained personnel.
Direcciones Futuras
The potential applications of Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate are still being explored. Future research may focus on the development of new drugs and therapeutic agents based on this compound. This compound may also be studied for its potential role in the regulation of cell growth and differentiation. In addition, this compound may be studied for its potential use as an antioxidant, and for its potential anti-inflammatory and anti-cancer effects. Finally, this compound may be studied for its potential use in the synthesis of a variety of compounds, including carbohydrates, peptides, and proteins.
Propiedades
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-14-7(12)4-9(8(13)15-2)3-6(11)10-5-9/h3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQLECOJMAIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC(=O)NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
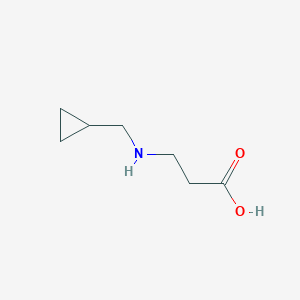
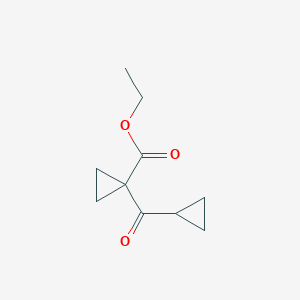
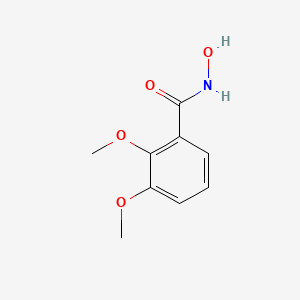

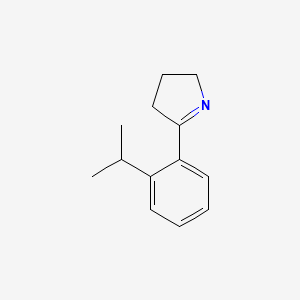
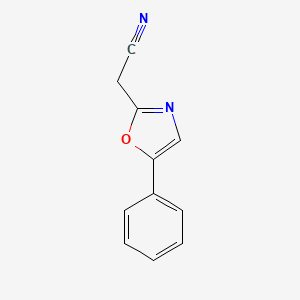
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid](/img/structure/B3130598.png)
![[3-(4-Hydroxystyryl)-5,5-dimethyl-2-cyclohexenylidene]malononitrile](/img/structure/B3130606.png)
![(NE)-N-(4-phenyl-4,5-dihydrocyclopenta[b]thiophen-6-ylidene)hydroxylamine](/img/structure/B3130614.png)
